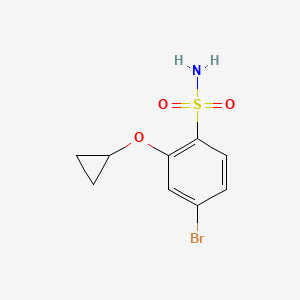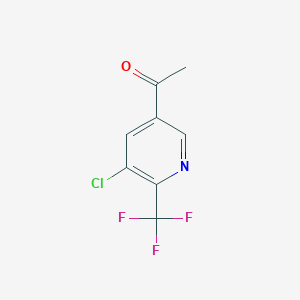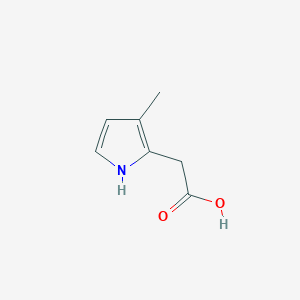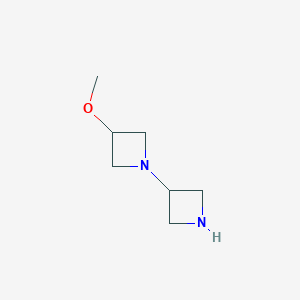
3-Methoxy-1,3'-biazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1,3’-biazetidine is a heterocyclic compound containing two azetidine rings, one of which is substituted with a methoxy group Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,3’-biazetidine typically involves the reaction of azetidine derivatives with methoxy-containing reagents. One common method is the aza-Michael addition, where an azetidine derivative reacts with a methoxy-substituted Michael acceptor under basic conditions. For example, the reaction of N-Boc-azetidin-3-one with a methoxy-substituted Michael acceptor in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield 3-Methoxy-1,3’-biazetidine .
Industrial Production Methods
Industrial production of 3-Methoxy-1,3’-biazetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 3-Methoxy-1,3’-biazetidine suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,3’-biazetidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted azetidine oxide.
Reduction: The azetidine rings can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Methoxy-substituted azetidine oxide.
Reduction: Corresponding amines.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1,3’-biazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,3’-biazetidine involves its interaction with molecular targets through its reactive azetidine rings and methoxy group. The ring strain in the azetidine rings makes them highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,3’-biazetidine: Similar structure but with a hydroxy group instead of a methoxy group.
3-Methyl-1,3’-biazetidine: Similar structure but with a methyl group instead of a methoxy group.
3-Amino-1,3’-biazetidine: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
3-Methoxy-1,3’-biazetidine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methoxyazetidine |
InChI |
InChI=1S/C7H14N2O/c1-10-7-4-9(5-7)6-2-8-3-6/h6-8H,2-5H2,1H3 |
InChI Key |
KTBGIGCAIOWFIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
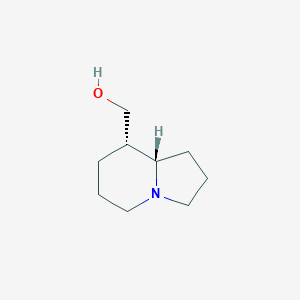

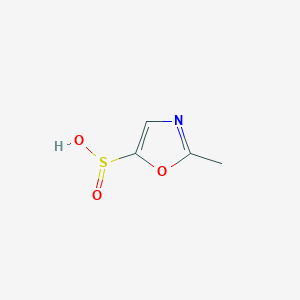

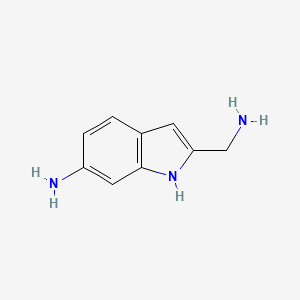
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)


